N-(2,4-dinitrophenyl)pyridin-2-amine

Synthetic Chemistry Regioselectivity Process Optimization

N-(2,4-dinitrophenyl)pyridin-2-amine (CAS 34949-43-4) is a nitroaromatic secondary amine comprising a pyridin-2-yl group coupled to a 2,4-dinitrophenyl ring. It serves as a key building block in heterocyclic chemistry, most notably in Zincke-type transformations where the 2-pyridyl regioisomer dictates distinct reactivity and product outcomes compared to the 3- or 4-pyridyl analogs.

Molecular Formula C11H8N4O4
Molecular Weight 260.21 g/mol
CAS No. 34949-43-4
Cat. No. B3370264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dinitrophenyl)pyridin-2-amine
CAS34949-43-4
Molecular FormulaC11H8N4O4
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H8N4O4/c16-14(17)8-4-5-9(10(7-8)15(18)19)13-11-3-1-2-6-12-11/h1-7H,(H,12,13)
InChIKeyWJJCHEFTTVHORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dinitrophenyl)pyridin-2-amine (CAS 34949-43-4) Procurement-Relevant Baseline Profile


N-(2,4-dinitrophenyl)pyridin-2-amine (CAS 34949-43-4) is a nitroaromatic secondary amine comprising a pyridin-2-yl group coupled to a 2,4-dinitrophenyl ring . It serves as a key building block in heterocyclic chemistry, most notably in Zincke-type transformations where the 2-pyridyl regioisomer dictates distinct reactivity and product outcomes compared to the 3- or 4-pyridyl analogs. Its strong UV chromophore (λmax ~355 nm, log ε 4.13) enables sensitive spectrophotometric detection, differentiating it from non-nitrated or mono-nitrated arylamine counterparts [1].

Why N-(2,4-Dinitrophenyl)pyridin-2-amine Cannot Be Replaced by Common N-Arylamine Alternatives


Generic substitution with other N-aryl-2,4-dinitroanilines or regioisomeric pyridinamines is not viable because the 2-pyridyl nitrogen's electronic and steric profile directly influences both the compound's synthetic yield under oxidative amination conditions and its subsequent reactivity in ring-opening cascades . The 4-pyridinamine isomer (CAS 39778-21-7) exhibits a different crystal packing, electronic distribution, and presumably divergent kinetic behavior in Zincke-type reactions, making them non-interchangeable for reproducible synthesis .

N-(2,4-Dinitrophenyl)pyridin-2-amine: Quantitative Differentiation Evidence from Primary Research


Lower Synthetic Yield of the 2-Pyridyl Regioisomer Compared to the 4-Pyridyl Analog Under Standard Oxidative Amination

Under identical oxidative amination conditions (lithium arylamide/1,3-dinitrobenzene in THF, 16-19 h), N-(2,4-dinitrophenyl)pyridin-2-amine (4a) is obtained in significantly lower yield than its 4-pyridyl counterpart. The 2-pyridyl derivative yield is reported as the lowest among all N-aryl-2,4-dinitroanilines synthesized, a consequence of the 2-pyridyl nitrogen's capacity to act as an internal base, altering the reaction pathway . This low yield necessitates careful procurement of the authentic compound rather than attempting in-house synthesis without optimization.

Synthetic Chemistry Regioselectivity Process Optimization

Distinctive UV-Vis Absorption Maximum Differentiates from 5-Nitro and Other N-Aryl Analogs

The UV-Vis spectrum of N-(2,4-dinitrophenyl)pyridin-2-amine in ethanol exhibits λmax = 355 nm (log ε = 4.13) with end absorption extending to 511 nm . This contrasts with 5-nitro-N-phenylpyridin-2-amine (λmax = 366 nm, end absorption 474 nm) and N-(5-nitropyridin-2-yl)benzimidamide (λmax 266, 314, 376 sh nm) . The bathochromic shift and broader absorption tail provide a unique spectroscopic signature for identification and purity assessment.

Spectrophotometry Chromophoric Properties Quality Control

Distinct Melting Point Range Versus Regioisomeric and N-Phenyl Analogs

The melting point of N-(2,4-dinitrophenyl)pyridin-2-amine (4a) is reported as 154–156 °C (heptane) . This is markedly different from 5-nitro-N-phenylpyridin-2-amine (mp 135–136 °C) and N-(5-nitropyridin-2-yl)benzimidamide (decomposition at 185 °C) . For procurement, the melting point is a critical indicator of purity and correct structural identity, especially when comparing to the 4-pyridyl isomer which may exhibit a different thermal profile .

Thermal Analysis Purity Determination Solid-State Characterization

Structural Confirmation by 1H NMR Resonances Distinct from 5-Nitro and 4-Pyridyl Analogs

The diagnostic 1H NMR signal for the N-H proton in N-(2,4-dinitrophenyl)pyridin-2-amine appears at δ 10.34 (br s, DMSO-d6) . This downfield shift arises from strong intramolecular hydrogen bonding with the ortho-nitro group, a pattern absent in the 4-pyridyl isomer due to altered electronic conjugation. Additionally, the distinctive 3'-H singlet at δ 8.79 confirms the 2,4-dinitro substitution pattern. These spectral features are not present in the 5-nitro-N-phenylpyridin-2-amine series (N-H δ ~7.3-7.5 in CDCl3) and serve as unequivocal evidence of correct structure upon delivery .

NMR Spectroscopy Structure Confirmation Quality Assurance

N-(2,4-Dinitrophenyl)pyridin-2-amine: Evidence-Anchored Application Scenarios


Zincke-type Ring-Opening/Cascade Synthesis of Bioactive Heterocycles

As a precursor for N-(2,4-dinitrophenyl)pyridinium salts, the 2-pyridyl amine serves as the launching point for Zincke ring-opening cascades to generate ω-amino aldehydes and substituted pyridines. The 2-regiochemistry is mandatory for directing the nucleophilic attack at the correct position; the 4-pyridyl isomer would yield different ring-opened products. Procurement of the correct regioisomer, confirmed by the melting point (154–156 °C) and the characteristic N-H NMR signal (δ 10.34), is critical for reproducible results .

Spectrophotometric Probe Development or Chromogenic Substrate Design

The strong UV absorption at 355 nm (log ε 4.13) with a tail extending to 511 nm enables the compound to serve as a chromogenic leaving group or a spectroscopic probe in enzymatic assays. The extended absorption beyond 500 nm distinguishes it from 5-nitro-N-phenylpyridin-2-amine (end absorption 474 nm), providing a broader detection window for colorimetric applications . Researchers requiring a stable, intensely colored 2,4-dinitroaniline chromophore with the additional metal-chelating capability of the 2-pyridyl nitrogen should select this compound over its non-pyridyl or mono-nitrated counterparts.

Nonlinear Optical (NLO) Material Precursor Research

N-(2,4-dinitrophenyl) derivatives are a recognized scaffold for organic NLO materials due to the strong push-pull character of the dinitroaniline unit. The 2-pyridyl variant can form coordination complexes with metals, potentially fine-tuning second-order nonlinear susceptibilities. The availability of this specific building block (versus the 4-isomer or other N-aryl analogs) is essential for materials scientists exploring structure-property relationships in metal-organic NLO frameworks . Confirmation of the correct regioisomer via its diagnostic melting point and UV-Vis spectrum is a prerequisite before crystal growth.

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